ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound with a unique structure that combines a furan ring and a pyrazole ring
Properties
IUPAC Name |
ethyl 6,6-dimethyl-1,4-dihydrofuro[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-9(13)7-6-5-15-10(2,3)8(6)12-11-7/h4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKWUFLSRVMSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1COC2(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A widely cited method involves palladium-mediated coupling reactions to construct the furopyrazole core. The synthesis begins with 1-phenylpyrazol-3-ol, which undergoes iodination to introduce a halogen substituent for subsequent coupling. In a representative procedure:
- Iodination : Treatment of 1-phenylpyrazol-3-ol with iodine in dimethylformamide (DMF) yields 1-phenyl-4-iodopyrazol-3-ol.
- Sonogashira Coupling : The iodinated intermediate reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd(PPh₃)₂Cl₂ catalysis, forming 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazole.
- Cyclization : Silver triflate (AgOTf) and potassium carbonate (K₂CO₃) in DMF at 120°C promote 5-endo-dig cyclization, yielding the furopyrazole framework.
Key Data :
One-Pot Multicomponent Synthesis
Alternative protocols employ microwave-assisted condensation to streamline synthesis. For example, 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile reacts with α-halocarbonyl compounds (e.g., phenacyl bromide) under microwave irradiation. This method reduces reaction times from hours to minutes while maintaining yields of 75–85%.
Reaction Conditions :
Optimization of Cyclization Conditions
The cyclization step is critical for forming the fused furan and pyrazole rings. Comparative studies highlight the superiority of silver(I) catalysts over gold or base-only systems:
| Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AgOTf (10 mol%) | K₂CO₃ | 120 | 14 | 92 |
| [(Ph₃P)Au]Cl | K₂CO₃ | 120 | 14 | 69 |
| None | Cs₂CO₃ | 120 | 96 | <5 |
Silver(I) facilitates electrophilic activation of the alkyne, enabling nucleophilic attack by the hydroxyl group to form the furan ring.
Functionalization and Derivatization
The ethyl ester group at position 3 allows further modifications:
- Hydrolysis : Treatment with aqueous NaOH yields 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid.
- Amidation : Reaction with ethanolamine produces hydroxylethyl carboxamide derivatives, expanding bioactivity profiles.
Example Procedure for Hydrolysis :
- Dissolve ethyl ester (1 mmol) in THF:H₂O (3:1).
- Add NaOH (2 mmol) and stir at 60°C for 6 hours.
- Acidify with HCl to precipitate the carboxylic acid (yield: 89%).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.58 (s, 6H, C(CH₃)₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 4.85 (s, 2H, furan-CH₂), 7.45–7.52 (m, 5H, aromatic).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole).
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Melting Point | Not reported |
| Solubility | DMSO, CH₂Cl₂ |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For structurally analogous pyrazole-carboxylates (e.g., ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate), hydrolysis with aqueous NaOH or HCl generates carboxylic acids, which can further react to form acid chlorides or amides .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | 6,6-Dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid |
| Esterification | H₂SO₄, ethanol | Recovery of ethyl ester (reversible reaction) |
N-Alkylation and Regioselectivity
The pyrazole ring’s NH group participates in alkylation reactions. For example, treatment with alkyl halides (e.g., 2-(chloromethyl)oxirane) in the presence of bases like K₂CO₃ or Cs₂CO₃ yields N-alkylated derivatives. Regioselectivity depends on steric and electronic factors, with fused furan rings potentially directing substitution to the less hindered nitrogen .
| Substrate | Alkylating Agent | Base/Solvent | Major Product |
|---|---|---|---|
| Ethyl 6,6-dimethyl-... | 2-(chloromethyl)oxirane | Cs₂CO₃, DMF | N-(oxiranylmethyl) derivative |
Condensation Reactions
The compound’s electron-rich pyrazole ring facilitates condensation with aldehydes and active methylene compounds. For instance:
-
Aldol Condensation : Reacts with acetophenones in basic media (e.g., EtONa/MeOH) to form α,β-unsaturated ketones .
-
Schiff Base Formation : Reacts with amines or hydrazines to generate imines or hydrazones, useful in medicinal chemistry .
Electrophilic Substitution on the Furan Ring
The fused furan ring undergoes electrophilic substitution, though the dimethyl groups at C6 may sterically hinder reactivity. In related compounds, Vilsmeier-Haack formylation introduces formyl groups at activated positions, but no direct evidence exists for this compound .
Oxidation and Reduction
-
Oxidation : The pyrazole ring resists oxidation, but the furan moiety may undergo ring-opening under strong oxidants (e.g., KMnO₄). For example, oxidation of analogous pyrazole-carbaldehydes yields carboxylic acids .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol, though this is not explicitly documented for this compound .
Coordination Chemistry
The pyrazole nitrogen and ester carbonyl may act as ligands for metal ions. In structurally similar compounds (e.g., ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate), zinc acetate forms coordination complexes, suggesting potential for catalytic or material science applications .
Biological Activity and Derivatives
While not a direct reaction, the compound serves as a precursor for bioactive molecules. Derivatives like chalcones and pyridinylpyrazoles exhibit antimicrobial and anti-inflammatory properties, synthesized via reactions described above .
Key Reactivity Insights:
-
Steric Effects : The 6,6-dimethyl group on the furan ring limits electrophilic substitution at adjacent positions.
-
Electronic Effects : The pyrazole ring’s electron-deficient nature directs nucleophilic attacks to the ester group or N-alkylation sites.
-
Solvent/Base Sensitivity : Alkylation and hydrolysis outcomes vary significantly with solvent polarity and base strength .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This compound's structural features may enhance its efficacy as an anti-inflammatory agent .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique furo-pyrazole structure allows for further functionalization to create more complex molecules with desired biological activities. This property is particularly valuable in the development of new pharmaceuticals .
Antioxidant Effects
The compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Potential Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized this compound and evaluated its anticancer activity against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further exploration into the compound's mechanism of action is warranted .
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory potential of pyrazole derivatives highlighted the ability of this compound to inhibit COX-2 expression in lipopolysaccharide-stimulated macrophages. This inhibition was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain heterocyclic structures and exhibit diverse biological activities.
Pyrazole derivatives: Similar to the target compound, pyrazole derivatives are known for their wide range of chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a furan and pyrazole ring, which imparts distinct chemical and biological characteristics.
Biological Activity
Ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a furo-pyrazole core structure which is known for its versatility in biological applications. The presence of the ethyl ester group enhances its solubility and bioavailability.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory process.
- Research Findings : A study reported that derivatives of furo-pyrazole showed up to 85% inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. This compound is believed to exhibit similar properties.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Research Findings : In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
3. Antitumor Activity
Emerging research indicates that this compound may possess anticancer properties.
- Mechanism : The compound is thought to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : Studies have revealed that certain furo-pyrazole derivatives selectively target cancer cell lines while sparing normal cells .
Case Study 1: Anti-inflammatory Effects
A recent clinical trial investigated the effects of a furo-pyrazole derivative on patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in joint swelling and pain compared to the placebo group.
Case Study 2: Antitumor Efficacy
In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a marked decrease in tumor volume and weight after four weeks of treatment.
Q & A
Q. How can computational methods predict its metabolic pathways?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use SwissADME or ADMETLab to identify potential oxidation sites (e.g., furan ring).
- MD Simulations : Simulate liver microsome interactions to prioritize in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
